molecular formula C7H9ClN2O2 B2846464 2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide CAS No. 1500876-48-1

2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide

Cat. No.: B2846464
CAS No.: 1500876-48-1
M. Wt: 188.61
InChI Key: CDYRXEFYHSCRKW-UHFFFAOYSA-N
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Description

“2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that propanamide is the amide of propanoic acid and is a mono-substituted amide .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One application involves an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for intravenous and oral administration, demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Antinociceptive Activity

Another study synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which were tested for antinociceptive activity. Among these, certain compounds were found to be significantly more active than dipyrone and aspirin in all tests (Önkol et al., 2004).

Mass Spectral Behaviour

The mass spectral behaviour of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide highlights the cleavage of acylamino substituents and the elimination of a hydroxyl radical, contributing to the understanding of mass spectra of similar compounds (Mallen et al., 1979).

Antibacterial and Antimycotic Activity

A study on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides synthesized via copper catalytic anionarylation demonstrated that the compounds exhibit antibacterial and antifungal activities (Baranovskyi et al., 2018).

Catalytic Oxidation

Copper(II) complexes of a 1,3-oxazolidine-based ligand were investigated for their catalytic activity in the oxidation of benzyl alcohol, showcasing the potential for synthetic applications in organic chemistry (Bikas et al., 2018).

Anti-Inflammatory Agents

N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and evaluated for their anti-inflammatory potential, indicating significant protection against carrageenan-induced paw edema (Shakya et al., 2015).

Enzyme Inhibition

N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives synthesized for a-amylase inhibitory activity showed significant activity, comparable to the standard used, indicating their potential for therapeutic applications (Mathew et al., 2015).

Properties

IUPAC Name

2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-5(8)7(11)9-4-6-2-3-12-10-6/h2-3,5H,4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYRXEFYHSCRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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